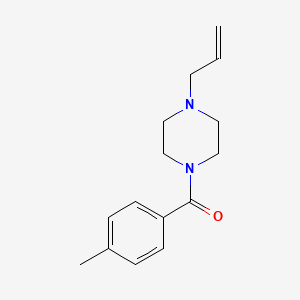

![molecular formula C12H10FN3O7S B5298152 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione CAS No. 128887-34-3](/img/structure/B5298152.png)

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione

Vue d'ensemble

Description

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione, also known as Etofenprox, is an insecticide that belongs to the pyrethroid family. It is widely used in agriculture, forestry, and public health to control a variety of pests such as mosquitoes, flies, ticks, and fleas. Etofenprox is known for its high efficacy, low toxicity, and environmental safety, making it a popular choice among farmers and pest control professionals.

Mécanisme D'action

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione acts on the nervous system of insects by disrupting the normal functioning of sodium channels, which are essential for nerve impulse transmission. This leads to paralysis and ultimately death of the insect. 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione has a higher affinity for insect sodium channels than for mammalian sodium channels, which explains its low toxicity to humans and other mammals.

Biochemical and Physiological Effects:

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione has been shown to have a variety of biochemical and physiological effects on insects. Studies have demonstrated that it can disrupt the metabolism of lipids and carbohydrates, interfere with the synthesis of proteins and nucleic acids, and disrupt the function of enzymes involved in energy production. These effects ultimately lead to the death of the insect.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione has several advantages for use in laboratory experiments. It is highly effective at low concentrations, which allows for precise dosing and reduces the risk of toxicity to experimental organisms. It is also relatively stable and has a long shelf life, which makes it easy to store and transport. However, one limitation of 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione is that it is not effective against all types of insects, and some species may develop resistance over time.

Orientations Futures

There are several potential future directions for research on 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its environmental impact. Another area of research is the investigation of its potential use in the control of new and emerging insect pests, such as those that are resistant to traditional insecticides. Finally, there is a need for further studies on the long-term effects of 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione on non-target organisms and the environment to ensure its continued safety and effectiveness.

Méthodes De Synthèse

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione can be synthesized through a multistep process that involves the reaction of 4-ethoxy-3-nitrobenzenesulfonyl chloride with 5-fluoro-2,4-dihydroxypyrimidine in the presence of a base such as sodium hydroxide. This reaction yields the intermediate 1-(4-ethoxy-3-nitrophenyl)sulfonyl-5-fluoro-2,4(1H,3H)-pyrimidinedione, which is then further reacted with a pyrethroid alcohol to produce 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione.

Applications De Recherche Scientifique

1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its insecticidal properties and its potential use in pest control. Researchers have investigated its efficacy against a wide range of insect pests, including mosquitoes, flies, ticks, and fleas. Studies have shown that 1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione can effectively control these pests at low concentrations, making it a cost-effective and environmentally friendly alternative to traditional insecticides.

Propriétés

IUPAC Name |

1-(4-ethoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O7S/c1-2-23-10-4-3-7(5-9(10)16(19)20)24(21,22)15-6-8(13)11(17)14-12(15)18/h3-6H,2H2,1H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBUKYVJAFVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155998 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

CAS RN |

128887-34-3 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5298071.png)

![ethyl (3-(4-methoxyphenyl)-4-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-1H-pyrazol-1-yl)acetate](/img/structure/B5298084.png)

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)

![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)

![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)

![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)

![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)